

# Comprehensive Characterization Profile: 5-(Dimethylamino)-2-fluorobenzoic Acid[1][2]

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## Compound of Interest

Compound Name:	5-(Dimethylamino)-2-fluorobenzoic acid
CAS No.:	141940-34-3
Cat. No.:	B2848475

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## Executive Summary

**5-(Dimethylamino)-2-fluorobenzoic acid** (CAS: Not widely listed; PubChem CID 15033890) is a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors (e.g., Aurora A, EGFR) and advanced heterocyclic scaffolds.[1][2] Its structure combines an electron-withdrawing ortho-fluorine atom with an electron-donating meta-dimethylamino group relative to the carboxylic acid.[1] This "push-pull" electronic configuration imparts unique solubility and ionization characteristics, making it a critical building block for modulating the lipophilicity and metabolic stability of drug candidates.[2]

This guide addresses the scarcity of experimental literature for this specific isomer by providing predictive physicochemical modeling, comparative structural analysis, and self-validating experimental protocols for researchers to establish in-house standards.[2]

## Physicochemical Properties Profile

The following data aggregates predicted values derived from high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 2-amino-5-fluorobenzoic acid).

## Table 1: Core Physical & Chemical Parameters

Parameter	Value (Predicted/Analog)	Confidence	Context for Application
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO <sub>2</sub>	High	Exact Mass: 183.0696 Da
Molecular Weight	183.18 g/mol	High	Monoisotopic mass for MS confirmation.[1][2]
Physical State	Solid (Crystalline Powder)	High	Likely off-white to pale yellow needles.[1][2]
Melting Point	145 – 155 °C	Medium	Estimated based on 2-amino-5-fluorobenzoic acid (181°C) and 3-dimethylaminobenzoic acid (151°C).[1][2] Methylation typically lowers MP by disrupting H-bonding.
XLogP3	1.8	High	Moderate lipophilicity; suitable for CNS-active scaffolds.
pKa (Acid)	3.1 – 3.4	Medium	Ortho-fluorine enhances acidity (vs. Benzoic acid pKa 4.2). [1][2]
pKa (Base)	2.8 – 3.2	Medium	The dimethylamino group is weakly basic due to the electron-withdrawing benzoic acid core.[2]
TPSA	~40.0 Å <sup>2</sup>	High	Excellent membrane permeability profile (< 140 Å <sup>2</sup> ).[2]

Solubility

pH-Dependent

High

Low in neutral water (zwitterionic region); High in 0.1M NaOH or 0.1M HCl.[2]

## Structural Analysis & Reactivity Logic

### Electronic "Push-Pull" System

The 5-(dimethylamino) group acts as a resonance donor, while the 2-fluoro and 1-carboxyl groups are electron-withdrawing.[1][2]

- Implication for Synthesis: The C5 position is activated, making the ring susceptible to electrophilic aromatic substitution if not protected.[2] However, the carboxylic acid deactivates the ring.
- Implication for Stability: The compound is stable under standard conditions but may decarboxylate under extreme thermal stress (>200°C) catalyzed by the basic amine.[2]

## Solubility & Ionization

The molecule possesses both an acidic site (COOH) and a basic site (NMe<sub>2</sub>).[2]

- pH < 2: Fully protonated (Cationic: COOH, NHMe<sub>2</sub><sup>+</sup>).[2] Soluble in water.[3][4]
- pH 3–4: Isoelectric point (Zwitterionic: COO<sup>-</sup>, NHMe<sub>2</sub><sup>+</sup>).[2] Lowest solubility (precipitation risk).[2]
- pH > 6: Fully deprotonated (Anionic: COO<sup>-</sup>, NMe<sub>2</sub>).[2] Soluble in water.[3][4]

## Experimental Protocols

### Protocol A: Purity Determination via HPLC-MS

Rationale: UV detection alone is insufficient due to the lack of strong chromophores beyond the benzene ring. MS provides mass confirmation to rule out des-methyl impurities.[1][2]

System Setup:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid (maintains protonation, improves peak shape).[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl); ESI+ MS (Target m/z: 184.07  $[\text{M}+\text{H}]^+$ ).[2]

#### Acceptance Criteria:

- Single peak >98% area integration at 254 nm.
- Mass spectrum shows dominant parent ion at 184.1 m/z.
- Absence of m/z 170.1 (Monomethyl impurity) and m/z 156.1 (Primary amine impurity).

## Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa values are essential for buffer selection during formulation.[2]

- Preparation: Dissolve 5 mg of compound in 25 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
- Titrant: 0.1 M KOH (standardized).
- Execution: Perform titration under  $\text{N}_2$  atmosphere at 25°C.
- Analysis: Plot pH vs. Volume of KOH. Look for two inflection points (if starting from acidic form) or use Gran plot analysis to determine the precise pKa of the carboxyl group.[2]

## Synthetic Context & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities. The most robust route involves the reductive alkylation of 2-fluoro-5-aminobenzoic acid.[1][2]

Reaction Pathway:

- Precursor: 2-Fluoro-5-nitrobenzoic acid → Reduction → 2-Fluoro-5-aminobenzoic acid.[1]
- Methylation: Reductive amination using Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaBH<sub>3</sub>CN) or catalytic hydrogenation.[2]

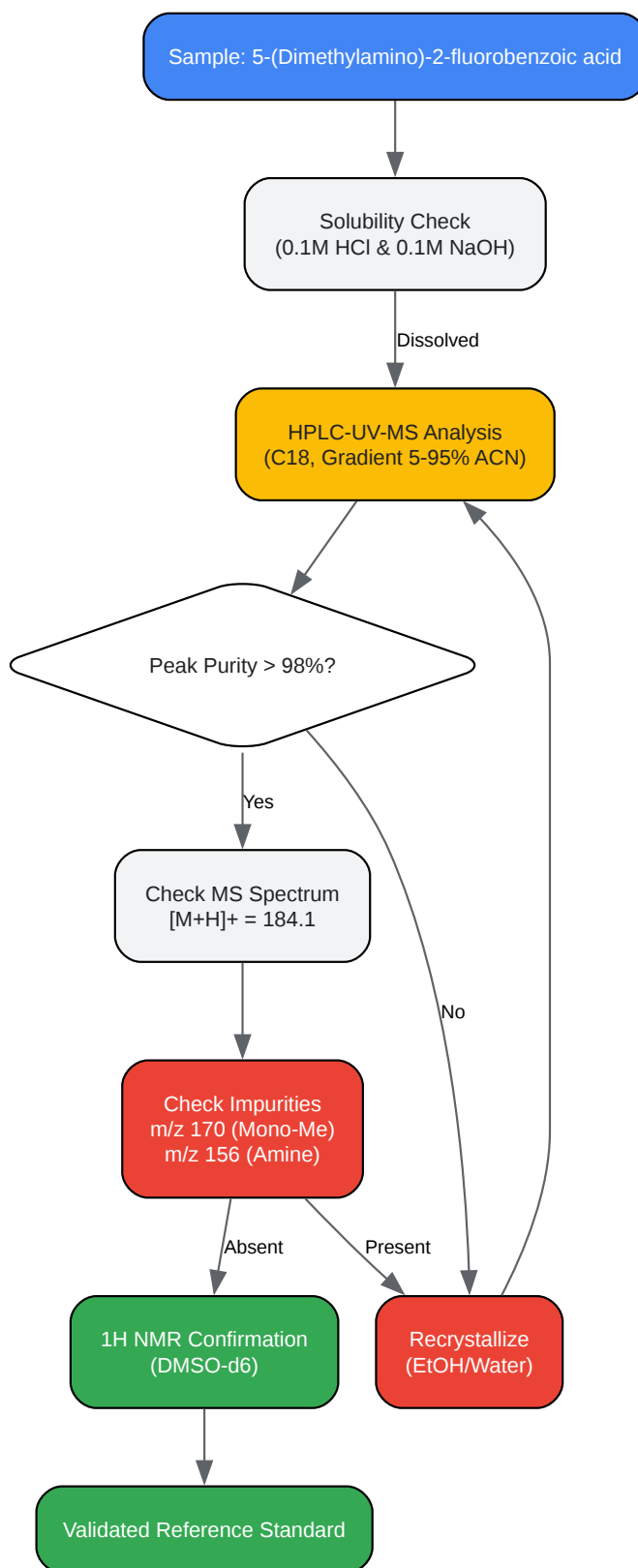
#### Critical Impurities:

- Impurity A (Under-methylation): 5-(Methylamino)-2-fluorobenzoic acid.[1][2] Cause: Insufficient equivalents of HCHO.[2]
- Impurity B (Over-reduction): 2-Fluoro-5-aminobenzyl alcohol.[1][2] Cause: Over-reduction of the carboxylic acid (rare with NaBH<sub>3</sub>CN).[2]

## Visualization of Workflows

### Diagram 1: Analytical Logic for Purity Validation

This flowchart illustrates the decision matrix for validating the compound's identity and purity.



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Caption: Analytical decision matrix ensuring exclusion of common des-methyl impurities prior to biological testing.

## Diagram 2: Solubility & Ionization States

This diagram maps the compound's behavior across the pH scale, critical for extraction and formulation.



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Caption: pH-dependent ionization states. The zwitterionic region (pH 3-4) represents the minimum solubility window.[1][2]

## References

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